Product packaging for Alarin(Cat. No.:)

Alarin

Cat. No.: B10822591
M. Wt: 2820.1 g/mol
InChI Key: ZEJHQMBBBMTXNG-JSFGTRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alarin is a 25-amino-acid bioactive peptide, first identified in gangliocytes of human neuroblastic tumors, and is a member of the galanin family of neuropeptides . It is encoded by the GALP (galanin-like peptide) gene but is produced through an alternative splicing mechanism that excludes exon 3, resulting in a unique peptide sequence with distinct functions . This compound is broadly expressed in the central nervous system and various peripheral tissues, including the skin, eyes, gastrointestinal tract, and endocrine organs . Research indicates that this compound is involved in a multitude of physiological processes. Its main research applications and value lie in investigating feeding behavior and energy homeostasis , glucose metabolism and insulin sensitivity , depressive-like behaviors and antidepressant mechanisms , and vascular functions such as vasoconstriction and the inhibition of inflammatory edema . While it shares a genetic origin with GALP, this compound does not exhibit homology to galanin and its physiological effects are not mediated through the known galanin receptors (GalR1, GalR2, GalR3) . The specific receptor through which this compound signals remains unidentified, making it a compelling subject for ongoing research . Some studies propose that its antidepressant-like effects may involve the activation of TrkB receptor signaling pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C119H199N45O35 B10822591 Alarin

Properties

Molecular Formula

C119H199N45O35

Molecular Weight

2820.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C119H199N45O35/c1-56(2)46-74(100(184)145-69(27-17-41-138-118(130)131)96(180)158-80(54-167)114(198)199)154-101(185)75(47-57(3)4)153-98(182)71(33-36-85(122)172)150-108(192)88(61(8)168)159-99(183)72(34-37-86(123)173)147-94(178)66(24-14-38-135-115(124)125)144-87(174)51-140-91(175)59(6)142-93(177)67(25-15-39-136-116(126)127)149-109(193)90(63(10)170)161-107(191)83-31-21-44-163(83)112(196)73(28-18-42-139-119(132)133)151-97(181)70(32-35-84(121)171)148-106(190)82-30-20-45-164(82)113(197)77(48-64-22-12-11-13-23-64)155-110(194)89(62(9)169)160-104(188)79(53-166)157-103(187)78(52-165)156-95(179)68(26-16-40-137-117(128)129)146-102(186)76(49-65-50-134-55-141-65)152-92(176)60(7)143-105(189)81-29-19-43-162(81)111(195)58(5)120/h11-13,22-23,50,55-63,66-83,88-90,165-170H,14-21,24-49,51-54,120H2,1-10H3,(H2,121,171)(H2,122,172)(H2,123,173)(H,134,141)(H,140,175)(H,142,177)(H,143,189)(H,144,174)(H,145,184)(H,146,186)(H,147,178)(H,148,190)(H,149,193)(H,150,192)(H,151,181)(H,152,176)(H,153,182)(H,154,185)(H,155,194)(H,156,179)(H,157,187)(H,158,180)(H,159,183)(H,160,188)(H,161,191)(H,198,199)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60-,61+,62+,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-,90-/m0/s1

InChI Key

ZEJHQMBBBMTXNG-JSFGTRHUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)N

Origin of Product

United States

Discovery and Molecular Characterization of Alarin

Historical Account of Alarin (B1578645) Identification

This compound was first discovered in 2006 by Santic and coworkers within the gangliocytes of human neuroblastic tumors. nih.govnih.gov This initial identification was the result of investigations into the expression of the galanin peptide family in these types of tumors. nih.gov Using RT-PCR analysis on various human neuroblastic tumor tissues, researchers identified a previously unknown splice variant of the galanin-like peptide (GALP) mRNA in ganglioneuroma tissues. nih.govphoenixbiotech.net

Further analysis using immunohistochemistry with antibodies specifically designed against the synthetic this compound peptide revealed a distinct cytoplasmic granular staining pattern in the ganglia of human ganglioneuroma and ganglioneuroblastoma. nih.govphoenixbiotech.net This staining was also observed in the differentiated tumor cells of neuroblastoma tissues. nih.govphoenixbiotech.net Notably, undifferentiated neuroblasts within these tumors did not exhibit this compound-like immunoreactivity or the presence of this compound-specific mRNA. nih.govphoenixbiotech.net These findings strongly indicated that the expression of this compound is a characteristic feature of ganglionic differentiation in neuroblastic tumors. nih.govphoenixbiotech.net The name "this compound" was coined based on its terminal amino acids: alanine (B10760859) at the N-terminus and serine at the C-terminus. nih.govphoenixbiotech.net

Genetic Origin and Structural Attributes

This compound originates from the galanin-like peptide (GALP) gene through a post-transcriptional process known as alternative splicing. nih.govnih.govwikipedia.org The GALP gene itself is a single-copy gene that spans approximately 11 kilobases and is organized into six small exons. nih.gov In humans, this gene is located on chromosome 19q13.43. nih.gov Alternative splicing is a key mechanism that increases the diversity of proteins produced from a single gene, and in the case of the GALP gene, it leads to the production of the distinct peptide, this compound. nih.gov

The generation of this compound is specifically the result of the exclusion of exon 3 from the pre-GALP mRNA transcript during the splicing process. nih.govnih.govphoenixbiotech.netnih.govpnas.org This exclusion event is critical as it causes a frameshift in the reading frame of the mRNA. nih.govphoenixbiotech.netnih.gov The frameshift leads to the translation of a novel peptide sequence and the introduction of a premature stop codon after 49 amino acids. nih.govnih.govuniprot.org This process results in a precursor protein that still contains the signal sequence of the prepro-GALP and the first five amino acids of the mature GALP. nih.govnih.gov However, the remainder of the peptide sequence is unique to this compound and shows no significant homology to other known proteins. nih.govphoenixbiotech.netnih.gov

Following translation, the this compound precursor protein undergoes further processing to form the mature, biologically active peptide. It is believed that the signal peptide at the N-terminus is cleaved by a signal peptidase. nih.gov Subsequent proteolytic cleavage is thought to occur, resulting in a mature this compound peptide that is 25 amino acids in length. nih.govnih.govphoenixbiotech.netnih.gov The primary structure of mature human this compound consists of the amino acid sequence APAHRSSTFPKWVTKTERGRQPLRS. nih.gov The first five amino acids at the N-terminus (APAHR) are conserved and identical to those of mature GALP. nih.gov However, the remaining 20 amino acids are unique to this compound. nih.govnih.gov It is also postulated that the C-terminal serine of the this compound peptide undergoes post-translational amidation. nih.gov

Table 1: Key Characteristics of this compound

Characteristic Description
Discovery Isolated from gangliocytes of human neuroblastic tumors in 2006. nih.govnih.gov
Genetic Origin Derived from the Galanin-Like Peptide (GALP) gene. nih.govnih.govwikipedia.org
Mechanism of Formation Alternative splicing of the GALP pre-mRNA, specifically the exclusion of exon 3. nih.govnih.govphoenixbiotech.netnih.govpnas.org
Structural Consequence of Splicing Frameshift mutation leading to a novel peptide sequence. nih.govphoenixbiotech.netnih.gov
Primary Structure A 25-amino acid peptide. nih.govnih.govphoenixbiotech.netnih.gov
N-terminus Shares the first five amino acids with mature GALP. nih.gov
C-terminus Ends with a serine residue, which is likely amidated. nih.gov

Spatiotemporal Expression and Distribution of Alarin

Central Nervous System Distribution

Alarin (B1578645) is broadly distributed within the central nervous system of rodents nih.govfrontiersin.org. High-intensity this compound-like immunoreactivity has been detected in numerous nuclei within the CNS researchgate.net.

Expression in Murine Brain Regions

Studies utilizing techniques such as immunohistochemistry and RT-PCR have mapped the presence of this compound in various regions of the adult murine brain nih.govnih.gov. This compound mRNA has been detected in the olfactory bulb, hypothalamus, and brainstem nih.gov.

Here is a summary of this compound expression in key murine brain regions:

Brain RegionThis compound-like Immunoreactivity (this compound-LI) IntensityThis compound mRNA DetectionSupporting Citations
Olfactory BulbDetected (Mitral Cell Layer, Accessory Olfactory Bulb)Detected nih.govnih.govresearchgate.netfrontiersin.org
HypothalamusHigh intensity in various nucleiDetected nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net
Medial Preoptic AreaHigh intensityNot specified in search results nih.govresearchgate.netresearchgate.netfrontiersin.org
Bed Nucleus of the Stria TerminalisDetectedNot specified in search results researchgate.netfrontiersin.org
AmygdalaDetectedNot specified in search results nih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov
BrainstemDetected in various regionsDetected nih.govnih.govresearchgate.netfrontiersin.org
Olfactory Bulb (Mitral Cell Layer, Accessory Olfactory Bulb)

This compound-like immunoreactivity has been detected in both the main and accessory olfactory systems of the murine brain researchgate.net. Specifically, high intensity this compound-LI has been observed in the mitral cell layer of the olfactory bulb and the accessory olfactory bulb nih.govresearchgate.netfrontiersin.org. This compound mRNA has also been detected in the olfactory bulb nih.gov.

Hypothalamic Nuclei (Paraventricular, Dorsomedial, Arcuate, Ventromedial, Lateral Hypothalamus)

This compound is markedly expressed in a number of nuclei within the hypothalamus frontiersin.orgfrontiersin.org. High intensity this compound-LI has been detected in several hypothalamic nuclei, including the arcuate nucleus and the ventromedial hypothalamic nucleus nih.govresearchgate.net. This compound mRNA is also detected in the hypothalamus nih.gov.

Detailed distribution within hypothalamic nuclei includes:

Paraventricular Nucleus (PVN): this compound is expressed in the PVN frontiersin.orgfrontiersin.org. Studies have shown this compound-stimulated Fos induction in this nucleus, indicating the presence of receptors that recognize this compound nih.govnih.gov.

Dorsomedial Nucleus (DMN): this compound expression appears to be localized to the hypothalamic DMN researchgate.net. This compound is markedly expressed in the DMN frontiersin.orgfrontiersin.org. This compound-stimulated expression of the c-fos gene has been shown in the DMN frontiersin.org. The dorsomedial hypothalamus is implicated in the central nervous control of food intake and thermoregulation, and brain sites with strong this compound staining include the DMH tandfonline.com.

Arcuate Nucleus (ARC): this compound is found in the arcuate nucleus of the hypothalamus in rats and mice researchgate.net. This compound mRNA and peptide have been shown to be present in the ARC researchgate.net. High intensity this compound-LI is detected in the arcuate nucleus nih.govresearchgate.net. This compound is markedly expressed in the ARC frontiersin.orgfrontiersin.org. This compound-stimulated expression of the c-fos gene has been shown in the ARC frontiersin.org. The arcuate nucleus is strongly immunoreactive to this compound antiserum and may be involved in the stimulatory effect of this compound on food intake tandfonline.com.

Ventromedial Hypothalamic Nucleus (VMN): High intensity this compound-LI is detected in the ventromedial hypothalamic nucleus nih.govresearchgate.net. This compound is markedly expressed in the VMN frontiersin.orgfrontiersin.org. This compound-stimulated expression of the c-fos gene has been shown in the VMN frontiersin.org.

Lateral Hypothalamus (LH): this compound is markedly expressed in the lateral hypothalamus frontiersin.org. The lateral hypothalamic area is strongly immunoreactive to this compound antiserum and may be involved in the stimulatory effect of this compound on food intake tandfonline.com.

Medial Preoptic Area and Bed Nucleus of the Stria Terminalis

High intensity this compound-like immunoreactivity has been detected in the medial preoptic area nih.govresearchgate.netresearchgate.netfrontiersin.org. This compound is also distributed in the bed nucleus of the stria terminalis researchgate.netfrontiersin.org. The medial preoptic area is among the brain sites with the strongest specific this compound staining and is engaged in neuronal circuitries responsible for the central control of thermoregulation tandfonline.com.

Amygdala

This compound is expressed in the amygdala nih.govresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netnih.gov. This compound is expressed in brain areas associated with depression such as the medial amygdala researchgate.netnih.gov.

Brainstem Regions (Trigeminal Complex, Locus Coeruleus, Ventral Cochlear Nucleus, Facial Nucleus)

This compound mRNA has been detected in the brainstem nih.gov. This compound is expressed in various brainstem regions.

Specific brainstem regions with this compound expression include:

Trigeminal Complex: High intensity this compound-LI is detected in the trigeminal complex nih.govresearchgate.net. This compound activity is identified to be localized in the trigeminal complex frontiersin.org.

Locus Coeruleus (LC): this compound expression appears to be localized within the LC researchgate.net. This compound was found in the locus coeruleus in rats and mice researchgate.net. High intensity this compound-LI is detected in the locus coeruleus nih.govresearchgate.net. This compound is expressed in the locus coeruleus frontiersin.org. This compound activity is identified to be localized in the locus coeruleus frontiersin.org. The locus coeruleus is recognized as a critical region in mood-related disorders frontiersin.org.

Ventral Cochlear Nucleus: High intensity this compound-LI is detected in the ventral cochlear nucleus nih.govresearchgate.net. This compound activity is identified to be localized in the ventral cochlear nucleus frontiersin.org.

Facial Nucleus: this compound-like immunoreactivity is present in the facial nucleus of wild-type mice researchgate.net. High intensity this compound-LI is detected in the facial nucleus nih.govresearchgate.net. This compound activity is identified to be localized in the facial nucleus frontiersin.org.

Epithelial Layer of the Plexus Choroideus

This compound-like immunoreactivity (this compound-LI) has been detected within the epithelial layer of the plexus choroideus in rodent models, including mice and rats. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov The plexus choroideus, a specialized structure within the brain ventricles, is responsible for producing cerebrospinal fluid (CSF) and maintaining the blood-CSF barrier through its epithelial cell layer which possesses tight junctions. kenhub.comwikipedia.orgplos.org this compound's presence in this region suggests potential involvement in the functions of the blood-CSF interface. Furthermore, this compound has been found in human choroid plexus tumors. nih.govfrontiersin.org

Broader CNS Expression Across Species

Beyond the plexus choroideus, this compound exhibits a broader distribution within the CNS of various species. In rodents, this compound-LI has been observed in numerous brain regions. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Key CNS regions with detected this compound expression in rodents include:

Olfactory bulb (mitral cell layer, accessory olfactory bulb) nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Medial preoptic area nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Amygdala nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Hypothalamus (paraventricular nucleus (PVN), dorsomedial nucleus (DMN), arcuate nucleus (ARC), ventromedial nucleus (VMN), lateral hypothalamus) nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Locus coeruleus (LC) and locus subcoeruleus nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Trigeminal complex nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Ventral cochlear nucleus nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

Facial nucleus nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov

In humans, this compound expression has been noted in certain CNS tumors, including all choroid plexus tumors, the majority of ependymomas, and a minority of astrocytomas, meningiomas, and tumors of the cranial nerves. nih.govfrontiersin.org

Peripheral Tissue Localization

This compound is also broadly distributed throughout various peripheral tissues in different species. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org

Cutaneous and Vascular System Presence

This compound is present in the skin of both humans and rodents. nih.govresearchgate.netfrontiersin.orgpnas.org Detailed analysis of the dermal vascular system has shown this compound-LI in pericytes associated with microvascular arterioles and venules, as well as within the smooth muscle cell layers of larger blood vessels in both murine and human skin. frontiersin.orgpnas.orgnih.govnih.govresearchgate.net Notably, this compound-LI has not been detected in the endothelial cells of these blood vessels. pnas.orgnih.gov The localization of this compound in the cutaneous vasculature is associated with its demonstrated vasoactive properties in the skin. frontiersin.orgpnas.orgnih.govnih.govresearchgate.netresearchgate.net

Ocular Tissue Expression Profile

Research indicates that this compound is present in a variety of ocular tissues across species, including humans, mice, and rats. nih.govresearchgate.netfrontiersin.orgresearchgate.net this compound-LI has been identified in several structures within the eye. nih.govfrontiersin.org

Reported Ocular Tissue Localization of this compound:

Tissue TypeSpecific LocationSpecies Detected In
Epithelial CellsConjunctivaHumans, Mice, Rats nih.govfrontiersin.org
Cornea (Epithelium and Endothelium)Humans, Mice, Rats nih.govfrontiersin.org
Ciliary bodyHumans, Mice, Rats nih.govfrontiersin.org
Blood VesselsIrisHumans, Mice, Rats nih.govfrontiersin.org
Retina (vessels)Humans, Mice, Rats nih.govfrontiersin.org
Choroid (vessels)Humans, Mice, Rats nih.govfrontiersin.org
NeuronsRetinaHumans, Mice, Rats nih.govfrontiersin.org
ChoroidHumans, Mice, Rats nih.govfrontiersin.org

This compound mRNA expression has been confirmed in human retina and choroid. researchgate.net The presence of this compound in proximity to retinal and choroidal blood vessels suggests a potential role in the regulation of ocular blood flow. researchgate.net

Gastrointestinal Tract Distribution (Enteroendocrine and Paneth Cells)

This compound is distributed within the gastrointestinal tract. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org Immunohistochemical studies in human intestinal epithelia have shown this compound activity in various cell types, predominantly enteroendocrine cells and Paneth cells. nih.govfrontiersin.orgresearchgate.net

In the human small bowel, a significant proportion of this compound-positive cells were identified as alpha-defensin 5-positive Paneth cells located in the crypt bases. researchgate.net A subset of this compound-labeled cells also showed co-reactivity for synaptophysin and chromogranin, characteristic markers of enteroendocrine cells. researchgate.net

In the human large bowel, this compound frequently co-localized with markers for enteroendocrine cells, including chromogranin, synaptophysin, somatostatin, Peptide YY, and 5-hydroxytryptamine. researchgate.net However, co-localization of this compound with alpha-defensin 5, a marker for Paneth cells, was not observed in the large bowel. researchgate.net

Distribution of this compound in Human Intestinal Epithelial Cells:

Intestinal RegionPrimary this compound-Positive Cell TypesCo-localization Markers Observed
Small BowelPaneth cellsAlpha-defensin 5 researchgate.net
Enteroendocrine cellsSynaptophysin, Chromogranin researchgate.net
Large BowelEnteroendocrine cellsChromogranin, Synaptophysin, Somatostatin, Peptide YY, 5-HT researchgate.net

Endocrine Organs (Pituitary Gland, Adrenal Gland)

This compound has been detected in several endocrine organs. nih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org Studies in rats have shown this compound mRNA expression within the hypothalamic-pituitary-adrenal (HPA) axis, specifically in the hypothalamus, pituitary gland, and adrenal gland. nih.govumw.edu.plnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Data on this compound Expression in Rat HPA Axis:

OrganThis compound Expression (mRNA)Notes
HypothalamusDetected nih.govumw.edu.plnih.govresearchgate.netnih.govresearchgate.netresearchgate.netPresent in the arcuate nucleus umw.edu.plnih.gov
Pituitary GlandDetected nih.govumw.edu.plnih.govresearchgate.netnih.govresearchgate.netresearchgate.netElevated levels observed in 2-day old rats; expression changes after peptide administration umw.edu.plnih.govresearchgate.net
Adrenal GlandDetected nih.govumw.edu.plnih.govresearchgate.netnih.govresearchgate.netresearchgate.netVery low levels observed in 2-day old rats; negligible expression in adult intact rats nih.gov

In adult, intact male and female rat adrenal glands, while this compound gene expression was negligible in different compartments, expression of galanin receptor 2 (Galr2), galanin receptor 3 (Galr3), and neurotrophic receptor tyrosine kinase 2 (Ntrk2) genes was noticeable. nih.gov

Thymic Expression

This compound is a 25 amino acid neuropeptide generated through the alternative splicing of the GALP gene, specifically by excluding exon 3, which results in a frameshift and a novel peptide sequence nih.govnih.gov. Research into the tissue distribution of this compound has identified its presence in various tissues in both humans and rodents nih.gov.

Early studies investigating the distribution of this compound mRNA in murine tissues detected its presence in the brain, thymus, and skin nih.govphoenixpeptide.compnas.org. Further research confirmed a broad distribution of this compound in peripheral tissues and the central nervous system, including the thymus nih.gov. Analysis of GALP gene splice variants in murine tissues revealed that in both the brain and the thymus, all observed splice variants were present pnas.org. In contrast, the skin predominantly exhibited the presence of GALP, this compound, and GALP(del/E5) mRNAs pnas.org.

While detailed spatiotemporal mapping within the thymus (e.g., specific cell types expressing this compound, changes during thymic development or involution) is an area of ongoing research, the detection of this compound mRNA in the murine thymus has been consistently reported nih.govphoenixpeptide.compnas.orgpnas.org. Immunohistochemical studies using antibodies against synthetic this compound peptide have demonstrated specific staining, though initial reports focused on ganglionic cells of human neuroblastoma tissues phoenixpeptide.com. The confirmed presence of this compound mRNA and peptide in the thymus indicates a potential role for this peptide within the complex thymic microenvironment.

Based on research findings, this compound mRNA has been detected in the following murine tissues:

TissueThis compound mRNA Detection
BrainDetected
ThymusDetected
SkinDetected

Data compiled from research findings on this compound mRNA distribution in murine tissues. nih.govphoenixpeptide.compnas.orgpnas.org

The observation that all splice variants of the GALP gene, including the variant encoding this compound, are present in the thymus suggests a complex regulatory landscape for this gene within this immune organ pnas.org. Further detailed studies are needed to fully elucidate the precise cellular localization and dynamic changes in this compound expression throughout thymic development and in different physiological and pathological states.

Molecular Mechanisms and Intracellular Signaling Pathways Mediated by Alarin

Neuropeptide-Receptor Interactions and Signal Transduction Cascades

The precise receptor(s) mediating Alarin's effects are not yet definitively identified, distinguishing it from other members of the galanin peptide family whose receptors are better characterized cas.cz. However, studies suggest a significant interaction with the Tropomyosin Receptor Kinase B (TrkB) receptor, which appears to be central to several of this compound's observed cellular effects. This interaction is thought to initiate a cascade of intracellular events involving key signaling molecules.

Putative Interaction with Tropomyosin Receptor Kinase B (TrkB)

This compound (B1578645) is hypothesized to exert some of its biological effects, including antidepressant-like effects, by influencing Tropomyosin Receptor Kinase B (TrkB) frontiersin.orgnih.gov. TrkB is a receptor tyrosine kinase that is a primary receptor for brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and plasticity frontiersin.orgresearchgate.net. Evidence supporting this compound's interaction with TrkB comes from studies where the effects of this compound are prevented by inhibiting TrkB activity nih.govresearchgate.net. This suggests that this compound may interact with TrkB, possibly as a ligand, to stimulate downstream signaling frontiersin.orgresearchgate.net.

One of the key signaling pathways potentially activated by this compound through its putative interaction with TrkB is the Extracellular Signal-Regulated Kinase (ERK) pathway frontiersin.orgnih.govresearchgate.net. The ERK pathway is a crucial component of the MAPK cascade involved in various cellular processes, including cell proliferation, differentiation, and survival nih.govcreative-diagnostics.com. Studies have shown that this compound administration leads to increased levels of phosphorylated ERK (p-ERK) nih.govresearchgate.net. This increase in p-ERK is blocked by pretreatment with K252a, a TrkB inhibitor, indicating that the activation of the ERK pathway by this compound is dependent on TrkB activity nih.govresearchgate.net. For instance, acute this compound administration restored stress-induced downregulation of ERK in several brain regions in mice, and this effect was prevented by K252a nih.govresearchgate.net.

Data illustrating the effect of this compound and TrkB inhibition on p-ERK levels in different brain regions:

Brain RegionTreatment Groupp-ERK/ERK Level (Relative to Control)Significance (vs. UCMS)Significance (vs. This compound + UCMS)
Prefrontal CortexControl1.00 ± SEM--
Prefrontal CortexUCMSDecreasedP < 0.05 researchgate.net-
Prefrontal CortexThis compound (1.0 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
Prefrontal CortexK252a + this compound + UCMSPrevented increase-P < 0.05 researchgate.net
HippocampusControl1.00 ± SEM--
HippocampusUCMSDecreasedP < 0.01 researchgate.net-
HippocampusThis compound (1.0 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
HippocampusK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
Olfactory BulbControl1.00 ± SEM--
Olfactory BulbUCMSDecreasedP < 0.01 researchgate.net-
Olfactory BulbThis compound (1.0 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
Olfactory BulbK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
HypothalamusControl1.00 ± SEM--
HypothalamusUCMSDecreasedP < 0.001 researchgate.net-
HypothalamusThis compound (1.0 nmol) + UCMSIncreasedP < 0.01 researchgate.net-
HypothalamusK252a + this compound + UCMSPrevented increase-P < 0.05 researchgate.net

Note: UCMS refers to unpredictable chronic mild stress. Data is representative and simplified from cited sources.

In addition to the ERK pathway, the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathway is also implicated in this compound's downstream signaling through TrkB frontiersin.orgnih.govresearchgate.net. The PI3K/AKT pathway is critical for regulating various cellular functions, including cell growth, survival, and metabolism scientificarchives.comtmc.edu. Research indicates that this compound administration increases the levels of phosphorylated AKT (p-AKT) nih.govresearchgate.net. Similar to the ERK pathway, the increase in p-AKT levels induced by this compound is prevented by TrkB inhibition with K252a, suggesting a TrkB-dependent modulation of this pathway nih.govresearchgate.net. This compound has been shown to restore stress-induced downregulation of AKT in several brain regions, and this effect was blocked by K252a nih.govresearchgate.net.

Data illustrating the effect of this compound and TrkB inhibition on p-AKT levels in different brain regions:

Brain RegionTreatment Groupp-AKT/AKT Level (Relative to Control)Significance (vs. UCMS)Significance (vs. This compound + UCMS)
Prefrontal CortexControl1.00 ± SEM--
Prefrontal CortexUCMSDecreasedP < 0.01 researchgate.net-
Prefrontal CortexThis compound (1.0 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
Prefrontal CortexK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
HippocampusControl1.00 ± SEM--
HippocampusUCMSDecreasedP < 0.01 researchgate.net-
HippocampusThis compound (0.5 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
HippocampusK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
Olfactory BulbControl1.00 ± SEM--
Olfactory BulbUCMSDecreasedP < 0.01 researchgate.net-
Olfactory BulbThis compound (0.5 nmol) + UCMSIncreasedP < 0.01 researchgate.net-
Olfactory BulbK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
HypothalamusControl1.00 ± SEM--
HypothalamusUCMSDecreasedP < 0.001 researchgate.net-
HypothalamusThis compound (0.5 nmol) + UCMSIncreasedP < 0.05 researchgate.net-
HypothalamusK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net

Note: UCMS refers to unpredictable chronic mild stress. Data is representative and simplified from cited sources.

This compound has also been shown to influence the activity of cAMP Response Element-Binding Protein (CREB), a transcription factor that plays a critical role in neuronal plasticity, learning, and memory frontiersin.orgresearchgate.netnih.gov. This compound treatment enhances the phosphorylation of CREB (p-CREB) frontiersin.orgresearchgate.netnih.gov. Studies have demonstrated that acute this compound administration can increase phosphorylated CREB levels in certain brain regions, such as the prefrontal cortex, in stressed animals researchgate.netnih.gov. This effect on CREB phosphorylation in the prefrontal cortex is reported to be reversed by pretreatment with a TrkB inhibitor, suggesting that this compound's influence on CREB activity is mediated, at least in part, through TrkB researchgate.net.

Data illustrating the effect of this compound and TrkB inhibition on p-CREB levels in different brain regions:

Brain RegionTreatment Groupp-CREB Level (Relative to Control)Significance (vs. UCMS)Significance (vs. This compound + UCMS)
Prefrontal CortexControl1.00 ± SEM--
Prefrontal CortexUCMSDecreasedP < 0.05 researchgate.net-
Prefrontal CortexThis compound (1.0 nmol) + UCMSIncreasedP < 0.01 researchgate.net-
Prefrontal CortexK252a + this compound + UCMSPrevented increase-P < 0.01 researchgate.net
HippocampusUCMSNo significant change--
Olfactory BulbUCMSNo significant change--
HypothalamusUCMSNo significant change--

Note: UCMS refers to unpredictable chronic mild stress. Data is representative and simplified from cited sources. Significant changes in p-CREB levels after this compound treatment in hippocampus, olfactory bulb, and hypothalamus were not observed in the cited study researchgate.net.

The mammalian Target of Rapamycin (mTOR) signaling cascade is another crucial pathway that appears to be regulated by this compound, potentially via TrkB activation frontiersin.orgresearchgate.netnih.govdntb.gov.ua. The mTOR pathway is a central regulator of protein synthesis, cell growth, and synaptic plasticity frontiersin.orgmdpi.com. This compound has been shown to increase mTOR levels and restore stress-induced reductions in phosphorylated mTOR (p-mTOR) nih.govfrontiersin.org. This suggests that this compound can positively influence mTOR signaling. The link between this compound, TrkB, and mTOR is further supported by the proposed antidepressant mechanism involving this compound targeting the TrkB-mTOR pathway frontiersin.orgresearchgate.netnih.gov.

Data illustrating the effect of this compound on phospho-mTOR levels in different brain regions:

Brain RegionTreatment GroupPhospho-mTOR Level (Relative to Control)Significance (vs. UCMS)
Prefrontal CortexControl1.00 ± SEM-
Prefrontal CortexUCMSDecreased-
Prefrontal CortexThis compound + UCMSRestored-
HippocampusControl1.00 ± SEM-
HippocampusUCMSDecreased-
HippocampusThis compound + UCMSRestored-
HypothalamusControl1.00 ± SEM-
HypothalamusUCMSDecreased-
HypothalamusThis compound + UCMSRestored-
Olfactory BulbControl1.00 ± SEM-
Olfactory BulbUCMSDecreased-
Olfactory BulbThis compound + UCMSRestored-

Note: UCMS refers to unpredictable chronic mild stress. Data is representative and simplified from cited sources. Specific significance values for restoration were not consistently available across sources for this summary table.

Activation of the mTOR pathway by this compound appears to lead to the upregulation of its downstream targets, specifically eukaryotic initiation factor 4E-binding protein (4E-BP) and ribosomal protein S6 kinase (p70S6K) frontiersin.orgresearchgate.netnih.govfrontiersin.org. These proteins are key regulators of protein synthesis frontiersin.orgresearchgate.net. Studies have shown that this compound can increase the expression and phosphorylation of 4E-BP and p70S6K nih.govfrontiersin.org. For instance, this compound has been observed to restore stress-induced downregulations of p70S6K mRNA levels and protein expression, as well as phospho-4EBP1 levels in various brain regions nih.govfrontiersin.org. This suggests that this compound's effects on protein synthesis, potentially contributing to synaptic plasticity, are mediated through the mTOR/4E-BP and mTOR/p70S6K axes.

Data illustrating the effect of this compound on phospho-4EBP1 and p70S6K levels/expression in different brain regions:

Brain RegionTargetTreatment GroupLevel/Expression (Relative to Control)Significance (vs. UCMS)
Prefrontal CortexPhospho-4EBP1Control1.00 ± SEM-
Prefrontal CortexPhospho-4EBP1UCMSDecreased-
Prefrontal CortexPhospho-4EBP1This compound + UCMSRestored-
HippocampusPhospho-4EBP1Control1.00 ± SEM-
HippocampusPhospho-4EBP1UCMSDecreased-
HippocampusPhospho-4EBP1This compound + UCMSRestored-
HypothalamusPhospho-4EBP1Control1.00 ± SEM-
HypothalamusPhospho-4EBP1UCMSDecreased-
HypothalamusPhospho-4EBP1This compound + UCMSRestored-
Olfactory BulbPhospho-4EBP1Control1.00 ± SEM-
Olfactory BulbPhospho-4EBP1UCMSDecreased-
Olfactory BulbPhospho-4EBP1This compound + UCMSRestored-
Prefrontal Cortexp70S6KControl1.00 ± SEM-
Prefrontal Cortexp70S6KUCMSDownregulated-
Prefrontal Cortexp70S6KThis compound + UCMSReversed downregulation-
Hippocampusp70S6KControl1.00 ± SEM-
Hippocampusp70S6KUCMSDownregulated-
Hippocampusp70S6KThis compound + UCMSReversed downregulation-
Hypothalamusp70S6KControl1.00 ± SEM-
Hypothalamusp70S6KUCMSDownregulated-
Hypothalamusp70S6KThis compound + UCMSReversed downregulation-
Olfactory Bulbp70S6KControl1.00 ± SEM-
Olfactory Bulbp70S6KUCMSDownregulated-
Olfactory Bulbp70S6KThis compound + UCMSReversed downregulation-
Regulation of Mammalian Target of Rapamycin (mTOR) Signaling Cascade
Influence on Synaptic Protein Synthesis (PSD-95, Synapsin I)

This compound has been shown to influence the synthesis of key synaptic proteins, notably Postsynaptic Density Protein 95 (PSD-95) and Synapsin I. Research indicates that this compound can increase the expression of both PSD-95 and Synapsin I. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govuni.lu This effect is often discussed in the context of this compound's potential antidepressant-like effects, as increased synaptic expression of PSD-95 and Synapsin I is associated with improved synapse development, maturation, and function. wikipedia.org this compound's influence on these proteins may be mediated through pathways such as the TrkB-mTOR signaling cascade. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govuni.lu

Brain-Derived Neurotrophic Factor (BDNF) Secretion Pathways

This compound has been observed to enhance the secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orguni.lu BDNF is synthesized as a precursor, pro-BDNF, and can be secreted via both constitutive and regulated pathways. wikipedia.orgnih.gov The pro-domain of BDNF is involved in targeting it to the regulated secretory pathway. wikipedia.org While this compound's ability to enhance BDNF secretion has been demonstrated, the precise pathway through which this compound triggers this secretion is not yet well defined. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orguni.lu The synthesis and release of BDNF are known to activate TrkB receptors and downstream signaling pathways like mTOR, which in turn can influence synaptic protein synthesis. wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orguni.lu

Hormonal Axis Regulation Mechanisms

This compound has been implicated in the regulation of hormonal axes, with a notable impact on the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.orgguidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgwikipedia.org The HPA axis is a critical neuroendocrine system that governs the body's response to stress. researchgate.net

Hormonal Axis Regulation Mechanisms

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

This compound appears to play a regulatory role in the activity of the HPA axis, primarily through a downregulatory effect. wikipedia.orgwikipedia.orgsemanticscholar.orgmdpi.comnih.gov This modulation of the HPA axis is considered a potential mechanism for some of this compound's observed physiological effects. wikipedia.orgwikipedia.orgmdpi.com

This compound has been reported to negatively affect the expression of enzymes crucial for corticosteroid synthesis. These enzymes include cholesterol desmolase (CYP11A1), 11β-hydroxylase (CYP11B1), and aldosterone (B195564) synthase (CYP11B2). wikipedia.orgwikipedia.orgmdpi.com By decreasing the expression of these steroidogenic enzymes, this compound contributes to lowering corticosteroid hormone synthesis. wikipedia.orgwikipedia.orgmdpi.com However, one study noted an increase in cholesterol desmolase expression in the adrenal glands 24 hours after this compound administration, suggesting potential time-dependent or tissue-specific effects on enzyme expression.

Hypothalamic-Pituitary-Gonadal Axis Modulation (GnRH and LH Secretion)

This compound has been shown to influence the hypothalamic-pituitary-gonadal (HPG) axis, a critical system regulating reproduction. Research indicates that this compound can stimulate the release of gonadotropin-releasing hormone (GnRH) from hypothalamic explants. kcl.ac.uknih.gov GnRH is a key peptide that controls the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. taylorandfrancis.comnih.gov Studies in male rats have demonstrated that central administration of this compound significantly increases plasma LH levels. kcl.ac.uknih.gov This effect appears to be mediated via hypothalamic GnRH, as pretreatment with a GnRH receptor antagonist prevented the this compound-induced increase in plasma LH levels. kcl.ac.uknih.gov In vitro studies using immortalized gonadotropin-releasing hormone-secreting cells (GT1-7 cells) also showed that this compound can increase GnRH release. kcl.ac.uk

Glucose Homeostasis Signaling Pathways

This compound plays a role in the regulation of glucose homeostasis, influencing glucose uptake and insulin (B600854) sensitivity. frontiersin.orgnih.gov

Akt-Vesicle-Associated Membrane Protein 2 (VAMP2)-Glucose Transporter 4 (GLUT4) Pathway

One of the key mechanisms by which this compound influences glucose uptake is through the activation of the Akt-VAMP2-GLUT4 pathway. frontiersin.orgnih.gov In skeletal muscle and adipocytes, this compound has been reported to enhance the translocation of GLUT4 from intracellular vesicles to the cell membrane, thereby increasing glucose uptake. frontiersin.orgnih.gov This process is evidenced by increased levels of phosphorylated Akt (pAkt) at both Thr308 and Ser473 residues, as well as increased total Akt levels following central administration of this compound. frontiersin.org Akt activation is crucial for the subsequent steps involving VAMP2 and GLUT4. frontiersin.orgnih.gov Studies in type 2 diabetic mice and rats have shown that this compound therapy increases GLUT4 expression and activates the Akt signaling pathway, leading to improved glucose uptake. frontiersin.orgnih.gov Central administration of this compound has been shown to significantly increase 2-(N-7-nitrobenz-2-oxa-1, 3- diazol-4-yl) amino-2-deoxyglucose uptake, a measure of glucose uptake, in diabetic rats. nih.gov This effect was associated with increased VAMP2 and GLUT4 protein and mRNA expression, as well as an increased ratio of GLUT4 content in plasma membranes to total cell membranes in adipocytes. frontiersin.orgnih.gov

Insulin Sensitivity and Glucose Uptake Mechanisms

This compound is suggested to promote cellular glucose uptake and insulin sensitivity by increasing the content and translocation of GLUT4 to the plasma membranes of adipocytes and muscles. frontiersin.org Insulin-mediated glucose uptake, primarily facilitated by GLUT4, is a critical process for maintaining glucose homeostasis. frontiersin.org this compound treatment in type 2 diabetic mice has been shown to improve insulin sensitivity and glucose uptake, which is linked to increased GLUT4 levels and activation of the Akt pathway. frontiersin.orgnih.gov The beneficial effects of central this compound on glucose uptake and insulin sensitivity in adipocytes of diabetic animals are proposed to be mediated by the this compound-VAMP2-GLUT4 pathway. frontiersin.org Additionally, this compound's effects on insulin sensitivity might involve decreasing retinol-binding protein 4 (RBP4) levels and increasing adiponectin levels. frontiersin.org Some research also postulates that this compound may regulate glucose uptake in muscles, partly by influencing the hypothalamic-pituitary-gonadal axis. frontiersin.org

Cyclic Adenosine (B11128) Monophosphate/Protein Kinase A (cAMP/PKA) Signaling in Myocardial Hypertrophy Attenuation

This compound has been investigated for its potential role in moderating myocardial hypertrophy, a condition characterized by the enlargement of heart muscle cells. Research suggests that this compound can alleviate myocardial hypertrophy by inhibiting the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. nih.govdp.tech Studies using angiotensin (Ang) II-induced myocardial hypertrophy models in mice and neonatal rat cardiomyocytes (NRCMs) have shown that this compound administration can attenuate hypertrophy and fibrosis of the heart. nih.gov this compound treatment reversed the Ang II-induced increases in markers of hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and beta-myosin heavy chain (β-MHC), while also reversing the decrease in alpha-myosin heavy chain (α-MHC) in NRCMs. nih.gov Mechanistically, this compound was found to inhibit the increases in cAMP and PKA levels induced by Ang II in NRCMs. nih.gov Further evidence for the involvement of the cAMP/PKA pathway comes from experiments where treatment with exogenous cAMP or overexpression of PKA blocked the attenuating effects of this compound on Ang II-induced hypertrophy in NRCMs. nih.gov this compound also reduced the Ang II-induced increases in autophagy-related proteins like LC3, Beclin 1, Atg3, and Atg5, and the overexpression of cAMP and PKA reversed these alleviating effects of this compound on autophagy. nih.gov These findings collectively indicate that this compound can moderate cardiac remodeling by inhibiting the cAMP/PKA signaling pathway, which in turn attenuates autophagy. nih.govdp.tech

Biological Functions and Physiological Regulation by Alarin

Neuroregulatory Roles

Alarin (B1578645) plays a significant role in modulating neuronal activity in key brain areas, influencing processes ranging from basic excitability to complex behavioral states.

Modulation of Neuronal Excitability in Hypothalamic Regions

Research indicates that this compound is involved in the regulation of neuronal excitability within hypothalamic regions ane.plnih.govresearchgate.netresearchgate.net. The hypothalamus is a critical brain area known for its central role in regulating various physiological functions, including those related to mood and stress response frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net. This compound's presence and activity in hypothalamic nuclei such as the arcuate nucleus (ARC) and ventromedial nucleus (VMN) suggest its contribution to the complex neural circuits in this area nih.gov. Furthermore, this compound has been shown to influence the activity of the hypothalamic-pituitary-gonadal axis and the hypothalamic-pituitary-adrenal (HPA) axis, both of which are regulated by hypothalamic neurons and are crucial for maintaining homeostasis and responding to stress nih.govchemicaljournal.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net.

Influence on Synchronized Neuronal Discharges and Epileptiform Activity in Hippocampus

Studies investigating this compound's effects on hippocampal activity have provided insights into its potential role in modulating synchronized neuronal discharges. In experiments using rat hippocampal slices, this compound application alone did not induce epileptiform activity or abnormal discharges ane.plnih.govresearchgate.netresearchgate.netresearchgate.net. However, when epileptiform activity was pharmacologically induced using 4-aminopyridine, this compound was found to increase the frequency of interictal-like events and the mean power of local field potentials in the CA1 region of the hippocampus ane.plnih.govresearchgate.netresearchgate.netresearchgate.net. These findings suggest that while this compound may not initiate epileptic activity, it can modulate ongoing synchronized neuronal discharges, indicating a potential contribution to epilepsy-like conditions ane.plnih.govresearchgate.netresearchgate.netresearchgate.net.

Table 1: Effect of this compound on 4-Aminopyridine-Induced Epileptiform Activity in Rat Hippocampus (CA1 Region)

ConditionEffect on Epileptiform Activity
This compound aloneNo induction of activity ane.plnih.govresearchgate.netresearchgate.netresearchgate.net
This compound + 4-AminopyridineIncreased frequency of interictal-like events ane.plnih.govresearchgate.netresearchgate.netresearchgate.net
This compound + 4-AminopyridineIncreased mean power of local field potentials ane.plnih.govresearchgate.netresearchgate.netresearchgate.net

Regulation of Affective States and Stress Response

This compound has been implicated in the regulation of affective states and the body's response to stress, with several studies highlighting its antidepressant-like properties.

Compelling evidence from various animal models, including those employing unpredictable chronic mild stress (UCMS), demonstrates that this compound exhibits significant antidepressant-like effects nih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.govcambridge.org. Administration of this compound has been shown to improve depression-like behaviors in these models frontiersin.orgnih.gov. These behavioral improvements have been associated with changes in the activity of the HPA axis, a key system involved in the stress response and often dysregulated in depressive disorders nih.govresearchgate.net.

The antidepressant-like effects of this compound may be mediated, in part, through its influence on synaptic plasticity and neurogenesis in the CNS frontiersin.orgnih.govfrontiersin.orgnih.govresearchgate.net. This compound is thought to upregulate the expression of brain-derived neurotrophic factor (BDNF) frontiersin.orgnih.govnih.govfrontiersin.orgcambridge.org. BDNF is a crucial neurotrophin known to promote the survival, growth, and differentiation of neurons, as well as contribute to synaptic plasticity and neurogenesis, particularly in brain regions like the hippocampus and prefrontal cortex frontiersin.orgnih.govfrontiersin.orgresearchgate.netwikipedia.org. This compound may also exert its effects by targeting TrkB receptor-mediated signaling pathways, such as the ERK and AKT pathways, which are involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis frontiersin.orgnih.govfrontiersin.orgnih.gov. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory wikipedia.orguq.edu.au. Neurogenesis, the generation of new neurons, is also a process implicated in mood regulation wikipedia.org.

While the precise mechanisms by which this compound directly impacts GABAergic and glutamatergic neurotransmission pathways are not extensively detailed in the available literature, the importance of these systems in the context of this compound's observed effects is recognized. GABAergic transmission plays a critical role in regulating hippocampal neurogenesis and neural maturation and is considered a vulnerability factor in depressive disorders nih.gov. Stress can induce plasticity in GABAergic inhibition nih.gov. The glutamatergic system is also implicated in the biological mechanisms underlying depression, according to the glutamatergic hypothesis frontiersin.orgfrontiersin.org. Further research is needed to fully elucidate this compound's direct modulatory effects on these specific neurotransmitter systems.

Table 2: Potential Mechanisms Underlying this compound's Antidepressant-like Effects

MechanismDescriptionAssociated Brain Regions
Upregulation of BDNFPromotes neuronal survival, growth, differentiation, synaptic plasticity, and neurogenesis.Hippocampus, Prefrontal Cortex frontiersin.orgnih.govnih.govfrontiersin.orgcambridge.orgresearchgate.net
Activation of TrkB-mediated pathways (ERK, AKT)Involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis.Prefrontal Cortex, Hippocampus, Olfactory Bulb, Hypothalamus frontiersin.orgnih.govfrontiersin.orgnih.gov
Regulation of HPA Axis ActivityModulates the stress response system, which is often dysregulated in depression.Hypothalamus nih.govresearchgate.net
Influence on Synaptic Proteins (e.g., PSD-95, synapsin I)Involved in synaptic structure and function, potentially contributing to synaptic plasticity.Brain regions affected by stress nih.govfrontiersin.org

Metabolic and Endocrine Regulation

This compound plays a role in regulating metabolic and endocrine functions, particularly concerning energy balance and hormone secretion. nih.govresearchgate.netfrontiersin.orgnih.gov

This compound is considered a regulatory peptide implicated in the control of feeding behavior and energy homeostasis. nih.govfrontiersin.orgresearchgate.net Studies involving intracerebroventricular (ICV) injection of this compound into the paraventricular nucleus (PVN) in animals have shown a significant increase in acute food intake, indicating an orexigenic effect. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This food-stimulating effect has been observed to be dose-dependent and typically acute, lasting for a few hours. nih.govfrontiersin.org this compound appears to stimulate food intake, at least in part, through the release of neuropeptide Y (NPY) from the arcuate nucleus (ARC) in hypothalamic explants. nih.govfrontiersin.org

Central administration of this compound has been shown to significantly increase the body weight of rodents after 24 hours. nih.govfrontiersin.orgresearchgate.netfrontiersin.org This increase in body weight is likely a consequence of increased food intake and, to a lesser extent, increased water intake, decreased excretion, and an increased metabolic rate. nih.govfrontiersin.org Studies have indicated a positive correlation between circulating this compound levels and anthropometric measures of obesity, such as BMI, waist circumference, and hip circumference. nih.govfrontiersin.org Elevated this compound levels have been observed in overweight subjects compared to those with normal weight, suggesting a potential association with the development of obesity, possibly mediated by its orexigenic actions. nih.govfrontiersin.org

This compound plays a critical function in glucose metabolism by stimulating insulin-mediated glucose uptake in various rodent tissues. researchgate.netfrontiersin.org Research suggests that this compound can lower blood glucose levels by increasing insulin (B600854) sensitivity. dicle.edu.tr Studies have shown that central this compound treatment can significantly increase glucose transporter 4 (GLUT4) expression and translocation to the cell membrane in adipocytes, which is crucial for glucose uptake. dicle.edu.trkarger.combioscientifica.com In type 2 diabetic rats, central administration of this compound has been shown to improve insulin resistance, decrease blood glucose levels, and promote glucose uptake in skeletal muscle. dovepress.combioscientifica.com Circulating this compound levels have been found to be higher in individuals with insulin resistance and type 2 diabetes compared to healthy controls. nih.govdicle.edu.trkarger.com Oral glucose challenge in healthy individuals can increase circulating this compound levels, while acute hyperinsulinemia may transiently decrease them, suggesting a potential role for this compound in the progression of insulin resistance. nih.govkarger.com

This compound is considered a neuromediator involved in the regulation of reproductive hormone secretion. nih.govfrontiersin.orgchemicaljournal.org Animal studies have demonstrated that this compound can stimulate the release of sex hormones by regulating the activity of the hypothalamic-pituitary-gonadal axis. nih.govchemicaljournal.org Similar to other galanin family members, this compound has been shown to promote the secretion of luteinizing hormone (LH) and hypothalamic gonadotropin-releasing hormone (GnRH). nih.govresearchgate.netfrontiersin.orgchemicaljournal.orgumw.edu.pl The this compound-mediated LH secretion appears to be GnRH-dependent and can be inhibited by a truncated this compound peptide. frontiersin.orgnih.gov A positive correlation between serum this compound and LH concentrations has been observed in infertile women with poor ovarian reserve. frontiersin.org

Other Physiological Systems

Beyond metabolic and endocrine functions, this compound also influences other physiological systems, including thermoregulation. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov

This compound has thermoregulatory effects, eliciting significant fever-like hypermetabolic and hyperthermic responses in rats. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.govtandfonline.comfrontiersin.org Centrally administered this compound appears to be a catabolic mediator that induces a slow but significant increase in core body temperature and metabolic rate. nih.govfrontiersin.orgnih.govnih.govtandfonline.comtandfonline.com This hyperthermic response is accompanied by increased oxygen consumption and peripheral vasoconstriction. nih.govtandfonline.com Studies suggest that prostaglandins (B1171923) may be involved in the mediation of this compound-evoked hyperthermic effects. nih.govfrontiersin.orgnih.gov While some initial studies did not observe significant thermoregulatory effects, later research confirmed this compound as a central catabolic peptide with hyperthermic and hypermetabolic actions. nih.govfrontiersin.org The thermoregulatory response induced by this compound shares some similarities with that of GALP. frontiersin.org

Vasoactive Properties (Vasoconstriction and Anti-Edema Activity)

This compound exhibits potent vasoactive properties, notably inducing vasoconstriction and demonstrating anti-edema activity. nih.govresearchgate.netchemicaljournal.orgresearchgate.netmdpi.comfrontiersin.org Experimental studies involving subcutaneous injection of this compound in the skin have shown dose-related vasoconstrictive and anti-edema effects in the cutaneous microvasculature. nih.govresearchgate.netfrontiersin.org This vasoconstrictor function is believed to contribute to its inhibitory effect on inflammatory edema formation, potentially by reducing cutaneous blood flow and lowering plasma permeability. nih.govresearchgate.net The presence of this compound around retinal and choroidal blood vessels also suggests a potential vasoactive or regulatory role in ocular blood flow, influencing vessel diameter and contributing to ocular fluid homeostasis. nih.govfrontiersin.orgmdpi.com

Immunomodulatory and Anti-inflammatory Actions

Research indicates that this compound possesses immunomodulatory and anti-inflammatory actions. nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgdntb.gov.ua Its localization in the skin and its observed effects in experimental settings support an anti-inflammatory role. nih.govresearchgate.netfrontiersin.org For instance, this compound has been shown to prevent substance P-induced neurogenic inflammation in murine skin through its vasoconstrictive effects. nih.govresearchgate.net The N-terminal end of this compound is thought to be important for its anti-inflammatory activity, as its effectiveness in inhibiting neurogenic inflammation was reduced after the removal of the first two amino acids. nih.govresearchgate.net It has been suggested that this compound might participate in a regulatory circuit that fine-tunes anti-inflammatory activity, contributing to the homeostasis of the body's external barrier. nih.govresearchgate.net

Antimicrobial Activities

This compound has been identified as a peptide with antimicrobial activities, particularly against certain bacteria. nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgfrontiersin.orgnih.govosti.govosti.gov Studies have demonstrated that this compound can inhibit the growth of Escherichia coli (strain ML-35), a Gram-negative bacterium, in a dose-dependent manner. frontiersin.orgnih.govosti.gov Its antimicrobial potency against E. coli has been reported to be comparable to that of human cathelicidin (B612621) LL-37, a well-characterized antimicrobial peptide. frontiersin.orgnih.govosti.gov Electron microscopy studies have indicated that this compound induces bacterial membrane blebbing. nih.govosti.gov However, unlike LL-37, this compound has not been shown to cause hemolysis of erythrocytes. nih.govosti.gov Importantly, this compound's antimicrobial activity appears to be specific to Gram-negative bacteria, as it has not been found to be active against Gram-positive bacteria like Staphylococcus aureus. frontiersin.orgnih.govosti.govosti.gov The conserved N-terminal region of this compound is considered essential for its antimicrobial function. frontiersin.orgnih.gov

Cardiac Remodeling and Myocardial Hypertrophy Regulation

This compound is indicated to be involved in various disease conditions, including those affecting the cardiovascular system such as hypertension and cardiac fibrosis. nih.govresearchgate.netchemicaljournal.orgfrontiersin.orgfrontiersin.org While the precise mechanisms are still under investigation, some research suggests a potential role for this compound in regulating cardiac remodeling and myocardial hypertrophy. researchgate.netnih.govresearchgate.netfrontiersin.org Studies have explored the association between this compound levels and cardiovascular disease in individuals with type 2 diabetes. researchgate.net Furthermore, experimental evidence suggests that this compound may influence processes related to cardiac fibrosis by inhibiting oxidative stress. researchgate.net The complex interplay of factors involved in cardiac remodeling, including inflammation and oxidative stress, aligns with this compound's known anti-inflammatory and potential antioxidant properties. frontiersin.orgnih.gov

Ocular and Dermal Homeostasis

This compound's presence in ocular tissues and the skin points to its involvement in maintaining the homeostasis of these external barriers. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comfrontiersin.orgnih.gov In the eye, this compound has been detected in various tissues, including the cornea, conjunctiva, iris, retinal vessels, and internal choroidal plexus. researchgate.netresearchgate.netnih.gov Its localization around retinal and choroidal vessels suggests a role in regulating ocular blood flow and fluid homeostasis through its vasoactive properties. nih.govfrontiersin.orgmdpi.com In the skin, this compound is present in the dermal vascular system, including in the pericytes of microvascular arterioles and venules, as well as in the smooth muscle cell layers of larger vessels. nih.govresearchgate.netfrontiersin.org Its proven vasoconstrictive, anti-edema, and anti-inflammatory activities in the skin underscore its contribution to dermal health. nih.govresearchgate.netfrontiersin.org Elevated levels of this compound have also been observed in the aqueous humor of patients with diabetic retinopathy, suggesting a potential compensatory role in this condition. researchgate.netnih.gov

Alarin Receptor Research and Ligand Interaction Studies

Identification of Alarin-Specific Receptors: Current Status and Challenges

The identification of this compound-specific receptors is an active area of research, yet their precise nature remains elusive. While This compound (B1578645) is known to elicit diverse physiological responses, including effects on feeding behavior, energy homeostasis, body temperature, and reproduction, the receptors responsible for these actions have not been definitively characterized nih.govfrontiersin.orgchemicaljournal.org. This lack of identified receptors poses a significant challenge in fully understanding the pharmacological and biological mechanisms underlying this compound's effects nih.govfrontiersin.org.

Current research indicates that this compound likely acts through distinct, as yet unknown, receptors that are different from the well-established galanin receptor subtypes chemicaljournal.orgfrontiersin.org. The absence of comprehensive clinical studies detailing the tissue distribution of this compound in humans further complicates the identification process and necessitates more research to understand potential species-specific differences in this compound and its receptor expression nih.govresearchgate.net. Unraveling the type, physiological activity, and mechanism of action of this compound receptors are considered crucial tasks for future research nih.govfrontiersin.org.

Distinction from Known Galanin Receptor Subtypes (GalR1, GalR2, GalR3)

A substantial body of evidence indicates that this compound's biological effects are not mediated by the three known subtypes of galanin receptors: GalR1, GalR2, and GalR3 frontiersin.orgfrontiersin.orgendocrine-abstracts.org. Receptor binding studies have consistently demonstrated that this compound exhibits low or no detectable binding affinity for these receptor subtypes. For instance, studies have reported dissociation constants (Ki) for this compound binding to GalR1 and GalR2 as >1,000 nM, and to GalR3 as >10⁶ nM frontiersin.org.

This lack of binding is supported by functional studies. Unlike GALP, which signals through GalRs, central administration of this compound in mice does not lead to the motor impairments associated with GalR activation, suggesting action via a separate receptor nih.govfrontiersin.org. Furthermore, the effects of this compound on processes like myocardial infarction-induced cardiac fibrosis are reversed by an this compound antagonist (Ala6-25Cys) but not by known GalR blockers (M35 or C7) nih.govfrontiersin.orgresearchgate.net. The structural difference between this compound and galanin, particularly the exclusion of exon three in this compound's processing which is thought to lead to the loss of the GalR-binding domain, is proposed as a reason for this compound's inability to function via GalRs frontiersin.org.

The following table summarizes reported binding affinities of this compound for known Galanin Receptor subtypes:

Receptor SubtypeReported Binding Affinity (Ki)Reference
GalR1>1,000 nM frontiersin.org
GalR2>1,000 nM frontiersin.org
GalR3>10⁶ nM frontiersin.org

Hypothesis on Receptor Family Affiliation (G Protein-Coupled Receptors)

While the specific identity of this compound receptors remains unknown, hypotheses regarding their family affiliation have been proposed. One prominent hypothesis suggests that the unknown this compound receptors most likely belong to the G protein-coupled receptor (GPCR) superfamily frontiersin.orgpnas.org. This speculation is partly based on the fact that a large number of GPCRs are expressed in the vascular system, where this compound has demonstrated vasoactive functions, and that the majority of neuropeptide receptors are members of the GPCR superfamily frontiersin.orgpnas.org. If this compound receptors are indeed GPCRs, this compound may function similarly to other members of the galanin family by utilizing GPCR signaling pathways frontiersin.org.

However, alternative hypotheses exist. Some studies suggest that this compound's receptors might belong to the broad family of receptor tyrosine kinases (RTKs). This is supported by findings that this compound's antidepressant-like effects may involve influencing tropomyosin-related kinase B (TrkB), an RTK, and its downstream signaling pathways frontiersin.orgpeptide.com. Further research is needed to definitively determine the receptor family to which this compound receptors belong frontiersin.org.

Advanced Research Methodologies for Alarin Investigation

In Vitro Experimental Approaches

In vitro studies provide controlled environments to investigate Alarin's effects at the cellular level, allowing for detailed analysis of its interactions and signaling pathways.

Cell Culture Models (e.g., Hypothalamic Cell Lines, Neuroblastoma Cells)

Cell culture models are fundamental tools in This compound (B1578645) research. Neuroblastoma cell lines, for instance, have been historically significant, as this compound was first identified in gangliocytes of neuroblastic tumors. nih.govresearchgate.net These cell lines are transformed, neural crest-derived cells capable of proliferation and differentiation into neuronal cell types, making them versatile for various studies, including testing neurotoxicity and dissecting relationships between proliferation, differentiation, and apoptosis. nih.gov Hypothalamic cell lines are also relevant given this compound's presence and proposed functions in hypothalamic nuclei involved in regulating metabolism and energy balance. frontiersin.orgnih.gov Studies using immortalized cell lines and hypothalamic explants have been employed to investigate aspects such as receptor binding and the effects of this compound on neuropeptide secretion. researchgate.net

Electrophysiological Techniques (e.g., Acute Brain Slice Recordings)

Electrophysiology is crucial for directly measuring neuronal function and detecting abnormalities in electrical signals in response to neuropeptides like this compound. criver.com Acute brain slice recordings, particularly from regions like the hippocampus and hypothalamus, are valuable "ex vivo" models that retain much of the in vivo cytoarchitecture and synaptic circuits, allowing for the study of synaptic events, post-synaptic currents, and the excitability of neuronal populations. ane.plbiorxiv.org

Research utilizing acute horizontal hippocampal slices from rats has investigated this compound's impact on neuronal activity. Studies have shown that while this compound application alone did not induce epileptiform activity or abnormal discharges, it increased the frequency of interictal-like events and the mean power of local field potentials in the CA1 region when epileptiform activity was induced by 4-aminopyridine. ane.plresearchgate.netresearchgate.netane.pl This suggests a modulatory effect of this compound on synchronized neuronal discharges. Electrophysiological recordings in cell cultures, including primary cortical neuron-glia mixed cultures and human induced pluripotent stem cell-derived cortical neurons in 3D cultures, are also utilized to study neural network activity and the effects of various factors, including potential neuroinflammatory stimuli. nih.govfrontiersin.orgrsc.org

In Vivo Animal Models

In vivo studies using animal models are essential for understanding this compound's systemic effects and its roles in complex physiological and behavioral processes within a living organism.

Rodent Models (Mice, Rats) for Behavioral and Physiological Studies

Rodent models, primarily mice and rats, are extensively used to investigate the behavioral and physiological effects of this compound. researchgate.netfrontiersin.organe.plresearchgate.netresearchgate.netguidetopharmacology.orgdovepress.compeptide.comnih.govnih.govsemanticscholar.orgplos.orgimperial.ac.ukresearchgate.net These models allow researchers to study this compound's influence on complex behaviors such as food intake, energy metabolism, reproduction, and mood. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org

Studies in rats have shown that intracerebroventricular (i.c.v.) injection of this compound can significantly increase food intake and body weight. nih.govdovepress.comnih.govplos.orgfrontiersin.org this compound has also been demonstrated to affect reproductive hormone secretion, promoting luteinizing hormone (LH) secretion in castrated male rats. nih.govnih.govfrontiersin.org Furthermore, rodent models have been instrumental in exploring this compound's potential antidepressant-like effects, with studies demonstrating that central administration of this compound can ameliorate depression-like behaviors in unpredictable chronic mild stress (UCMS) mouse models. researchgate.netfrontiersin.orgpeptide.com These behavioral improvements have been associated with changes in signaling pathways in brain regions like the prefrontal cortex, hippocampus, olfactory bulb, and hypothalamus. frontiersin.orgpeptide.com this compound has also been implicated in glucose metabolism in rodent models, with central administration shown to enhance glucose uptake in skeletal muscle of diabetic rats. semanticscholar.orgplos.orgfrontiersin.org

Central Administration Techniques (Intracerebroventricular Injections)

Intracerebroventricular (i.c.v.) injection is a common technique used in rodent models to directly deliver this compound into the central nervous system, bypassing the blood-brain barrier and allowing for the investigation of its central effects. researchgate.netfrontiersin.orgresearchgate.netdovepress.compeptide.complos.org This method has been widely employed to study this compound's impact on food intake, body weight, glucose metabolism, and depression-like behaviors. nih.govdovepress.comnih.govplos.orgfrontiersin.org For example, i.c.v. injection of this compound in rats has been shown to significantly increase food intake and body weight. nih.govdovepress.comnih.govfrontiersin.org Similarly, i.c.v. administration in mice has demonstrated antidepressant-like effects. researchgate.netfrontiersin.orgpeptide.com

Genetic Manipulation Models (e.g., Targeted Ablation of this compound/GALP Neurons)

Genetic manipulation techniques provide powerful tools to investigate the specific roles of this compound-expressing neurons. Targeted ablation of neurons expressing the gene encoding this compound (GALP gene, as this compound is a splice variant) allows researchers to study the consequences of the absence of these neurons on various physiological processes. nih.gov By breeding transgenic mice harboring specific genetic constructs, such as those expressing Cre recombinase in this compound and GALP neurons crossed with strains expressing diphtheria toxin fragment A (DTA) upon Cre-mediated recombination, researchers can induce the death of these specific neuronal populations. nih.gov This approach helps to determine the functions mediated by this compound/GALP neurons and validate the specificity of tools like antibodies used to detect this compound. nih.gov Genetic engineering techniques, including CRISPR/Cas9, are increasingly used to create precise genetic modifications in animal models to study gene function and disease mechanisms. phenomicsaustralia.org.augempharmatech.comcrownbio.com While general genetic manipulation in rodents is well-established for creating models with constitutive or conditional gene knockouts, point mutations, or knock-ins phenomicsaustralia.org.augempharmatech.com, specific examples directly detailing targeted ablation solely of this compound neurons (distinct from GALP/Alarin co-expressing neurons) were not prominently found, highlighting this as a potential area for further focused research using advanced genetic tools. Studies have, however, utilized targeted ablation of this compound and GALP neurons to demonstrate reduced mRNA levels of both peptides. nih.gov

Here is a summary of some research findings using these methodologies:

Study TypeModel OrganismTechniqueKey FindingSource
In VivoRatIntracerebroventricular Inj.Increased food intake and body weight. nih.govdovepress.comnih.govplos.orgfrontiersin.org nih.govdovepress.comnih.govplos.orgfrontiersin.org
In VivoRatIntracerebroventricular Inj.Increased LH levels in castrated male rats. nih.govnih.govfrontiersin.org nih.govnih.govfrontiersin.org
In VivoMouseIntracerebroventricular Inj.Ameliorated depression-like behaviors in UCMS model. researchgate.netfrontiersin.orgpeptide.com researchgate.netfrontiersin.orgpeptide.com
In VivoRatIntracerebroventricular Inj.Enhanced glucose uptake in skeletal muscle of diabetic rats. semanticscholar.orgplos.orgfrontiersin.org semanticscholar.orgplos.orgfrontiersin.org
In Vitro (Ex Vivo)Rat Brain SliceElectrophysiologyIncreased frequency of interictal-like events in CA1 during induced epileptiform activity. ane.plresearchgate.netresearchgate.netane.pl ane.plresearchgate.netresearchgate.netane.pl
In VivoMouseTargeted Ablation (GALP gene)Reduced this compound/GALP mRNA levels. nih.gov nih.gov

Molecular and Cellular Biological Techniques

Molecular and cellular biological techniques are crucial for understanding how this compound influences gene and protein expression and its localization within cells and tissues.

Gene Expression Analysis (Quantitative Real-Time PCR, RT-PCR)

Gene expression analysis, particularly using quantitative real-time PCR (qPCR) and reverse transcription PCR (RT-PCR), is a fundamental method for quantifying this compound mRNA levels in different tissues and in response to various stimuli researchgate.netazurebiosystems.comresearchgate.netbio-rad.comnih.govthermofisher.comresearchgate.net. RT-PCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification nih.govresearchgate.net. qPCR allows for the real-time monitoring of PCR product accumulation, enabling precise quantification of the initial mRNA template bio-rad.comthermofisher.com. This technique can be used for both relative and absolute quantification of gene expression thermofisher.com.

Studies have utilized RT-PCR to detect this compound mRNA in various murine tissues, including the brain, skin, and thymus nih.gov. This compound mRNA has also been detected in specific brain regions of mice, such as the olfactory bulb, hypothalamus, and brainstem nih.gov. Quantitative real-time PCR has been employed to analyze the expression of this compound, GALP, and their receptors in the hypothalamus, pituitary, and adrenal glands of rats following peptide administration researchgate.net. These studies revealed statistically significant changes in the expression of these genes in response to this compound treatment researchgate.net. For instance, this compound administration led to a decrease in corticotropin-releasing hormone (CRH) expression in the hypothalamus researchgate.net.

Protein Expression and Phosphorylation Analysis (Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation zhanggroup.orgnovusbio.comnih.gov. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to probe for the target protein novusbio.comnih.gov. Western blotting is particularly valuable for assessing changes in protein levels and phosphorylation states in response to this compound treatment, providing insights into downstream signaling pathways.

Research has utilized Western blotting to examine the effects of this compound on the expression and phosphorylation of key proteins involved in glucose metabolism and neuronal signaling plos.orgresearchgate.netresearchgate.net. For example, studies investigating this compound's impact on glucose uptake in skeletal muscle of diabetic rats measured glucose transporter 4 (GLUT4) and vesicle-associated membrane protein 2 (VAMP2) protein content using Western blotting plos.orgresearchgate.net. These studies showed that central administration of this compound increased GLUT4 and VAMP2 levels in plasma membranes of muscle cells plos.orgresearchgate.net. Western blotting has also been used to assess the phosphorylation levels of Akt (pAktThr308 and pAktSer473) and ERK in brain regions following this compound administration, indicating activation of these signaling pathways plos.orgresearchgate.netresearchgate.netresearchgate.net.

Table 1: Effect of this compound on Protein Levels in Rat Skeletal Muscle Plasma Membranes

ProteinThis compound Treatment vs. Diabetic ControlThis compound + Inhibitor vs. This compound
GLUT4Increased by 76.8% (P < 0.01)Reduced by 30.2% (P < 0.01)
VAMP2Increased (Data not quantified in source, but stated as enhanced)Reduced (Data not quantified in source, but stated as blunted effect)

*Note: Data extracted from search result plos.org.

Table 2: Effect of this compound (1.0 nmol, i.c.v.) on Phosphorylated Protein Levels in Mouse Brain Regions

Brain RegionPhosphor-AKT-Ser473 Level (vs. UCMS group)
Prefrontal Cortex (PFC)Increased (P < 0.05)
HippocampusIncreased (P < 0.01)
Olfactory BulbIncreased (P < 0.05)
HypothalamusIncreased (P < 0.01)

*Note: Data extracted from search result researchgate.net. UCMS: unpredictable chronic mild stress.

Immunohistochemistry and Immunoreactivity Mapping

Immunohistochemistry is a technique used to visualize the localization of specific proteins or peptides within tissue sections using antibodies nih.govresearchgate.netazurebiosystems.comzhanggroup.orguni-goettingen.deresearchgate.netfrontiersin.org. By applying antibodies that specifically bind to this compound, researchers can map its distribution and identify the cells and tissues where it is present. Immunoreactivity mapping provides crucial anatomical information about this compound's potential sites of action.

High intensity this compound-like immunoreactivity (this compound-LI) has been detected in various brain regions of rodents, including the accessory olfactory bulb, hypothalamus, medial preoptic area, amygdala, trigeminal complex, ventral cochlear nucleus, facial nucleus, and the epithelial layer of the plexus choroideus plos.orgnih.govnih.gov. This compound-LI has also been observed in human and murine skin, specifically in pericytes covering microvascular arterioles and venules, and in smooth muscle cells of larger vessels nih.govnih.gov. Immunohistochemical analysis of human neuroblastic tumors revealed this compound-LI in gangliocytes of differentiated tumors but not in undifferentiated neuroblasts phoenixpeptide.com. The specificity of this compound immunoreactivity is often confirmed by the absence of staining after pre-absorption of the antiserum with synthetic this compound peptide nih.gov.

Advanced Imaging Techniques for Tissue Distribution

Advanced imaging techniques provide non-invasive or minimally invasive methods to study the distribution of compounds within a whole organism or specific tissues researchgate.netwustl.eduqps.comnih.gov. While specific advanced imaging studies focusing solely on this compound's tissue distribution were not prominently found in the search results, general methodologies applicable to peptide distribution studies include quantitative whole-body autoradiography (QWBA) and molecular imaging techniques like PET or SPECT/CT when this compound is labeled with a detectable marker wustl.eduqps.comnih.govcriver.com.

QWBA is a technique that uses radiolabeled compounds to determine their distribution in tissues quantitatively and visually qps.comcriver.com. It provides high-resolution images showing the location and concentration of the compound in intact organs and tissues qps.comcriver.com. Molecular imaging techniques such as PET (Positron Emission Tomography) and SPECT/CT (Single-Photon Emission Computed Tomography/Computed Tomography) can track the distribution of labeled molecules in a living system over time wustl.edunih.gov. These methods offer insights into the pharmacokinetics and biodistribution of peptides like this compound, complementing the detailed localization data obtained from immunohistochemistry.

Biochemical and Functional Assays

Biochemical and functional assays are essential for understanding the biological activities of this compound and its effects on cellular processes.

Glucose Uptake Assays (e.g., 2-Deoxy-[3H]-D-Glucose Uptake)

Glucose uptake assays are functional studies that measure the rate at which cells or tissues take up glucose researchgate.neteurofinsdiscovery.com. The 2-deoxy-[3H]-D-glucose uptake assay is a common method that uses a radiolabeled glucose analog, 2-deoxy-[3H]-D-glucose, which is transported into cells but cannot be further metabolized, thus accumulating intracellularly plos.orgresearchgate.neteurofinsdiscovery.comrevvity.com. The amount of intracellular radioactivity is then measured to quantify glucose uptake.

Studies have utilized the 2-deoxy-[3H]-D-glucose uptake assay to investigate the effect of this compound on glucose uptake in skeletal muscle cells and in diabetic rats plos.orgresearchgate.netnih.gov. Central administration of this compound significantly stimulated glucose uptake in skeletal muscle of type 2 diabetic rats plos.orgresearchgate.netnih.gov. In in vitro studies using cultured C2C12 muscle cells, this compound enhanced 2-deoxy-[3H]-D-glucose uptake in a dose-dependent manner plos.orgnih.gov.

Table 3: Effect of this compound on 2-Deoxy-[3H]-D-Glucose Uptake in Cultured C2C12 Cells

This compound ConcentrationIncrease in 2-DG Uptake (vs. control)
1 nM22.4% (P < 0.05)
3 nM53.9% (P < 0.01)
10 nM103.2% (P < 0.01)
30 nM128.6% (P < 0.01)

*Note: Data extracted from search result plos.org.

Table 4: Effect of Central this compound Administration on 2-Deoxy-[3H]-D-Glucose Uptake in Diabetic Rats

Treatment GroupIncrease in 2-DG Uptake (vs. diabetic controls)
This compound30.2% (P < 0.05)
Ala6-25Cys + this compoundDecreased by 18.4% (P < 0.05) compared to this compound group; Increased by 45.5% (P < 0.01) compared to Ala6-25Cys group

*Note: Data extracted from search result plos.orgnih.gov.

Hyperinsulinemic-Euglycemic Clamp Studies

Hyperinsulinemic-euglycemic clamp studies are a technique used to assess insulin (B600854) sensitivity and glucose metabolism. This method involves infusing insulin at a constant rate while simultaneously infusing glucose to maintain blood glucose levels within a normal range (euglycemia). The rate of glucose infusion required to maintain euglycemia serves as a measure of insulin sensitivity; a higher glucose infusion rate indicates greater insulin sensitivity.

Studies utilizing hyperinsulinemic-euglycemic clamp tests in rats have investigated the impact of central this compound administration on glucose metabolism. Central this compound administration significantly elevated glucose infusion rates in these tests in rats, with rates being higher in the this compound group compared to diabetic controls. researchgate.net In a group treated with both this compound and an this compound antagonist (ala6-25Cys), the glucose infusion rates were increased compared to the ala6-25Cys group alone but attenuated compared to the this compound group. researchgate.net The rate in the diabetic control group was lower than in healthy controls. researchgate.net These findings suggest that central this compound treatment in rats with type 2 diabetes mellitus increases glucose uptake in skeletal muscle. researchgate.net

Further research using hyperinsulinemic-euglycemic clamp tests in type 2 diabetic rats showed that central treatment with this compound significantly increased glucose infusion rates. researchgate.netnih.gov This treatment also enhanced glucose uptake, increased levels of vesicle-associated membrane protein 2, glucose transporter 4 (GLUT4) protein and mRNA expression, and the ratios of GLUT4 content in plasma membranes to total cell membranes in adipocytes. researchgate.netnih.gov Concurrently, central this compound treatment reduced plasma glucose and retinol-binding protein 4 levels in these rats. researchgate.netnih.gov The effects of this compound were shown to be potentially abolished or inhibited by pretreatment with this compound 6-25Cys, an antagonist. researchgate.netnih.gov These results suggest that the central this compound projective system may facilitate insulin sensitivity and glucose uptake by increasing GLUT4 content and promoting GLUT4 translocation from intracellular pools to plasma membranes in type 2 diabetic rats. researchgate.netnih.gov

In healthy human subjects, performing euglycemic-hyperinsulinemic clamps revealed that while acute hyperinsulinemia transiently decreased circulating this compound levels, glucose challenge, acute hyperglycemia, and lipid infusions resulted in increased circulating this compound levels. karger.com

Hormone Level Quantification (e.g., ELISA)

Quantifying hormone levels is crucial for understanding the endocrine effects of this compound and its association with various physiological and pathological conditions. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method used for this purpose. ELISA kits for detecting human this compound are commercially available and typically utilize a quantitative-ELISA method. afgsci.comcreative-diagnostics.com This method involves a micro-ELISA strip plate pre-coated with an antibody specific to this compound. afgsci.com Standards or samples are added to the wells and bind to the immobilized antibody. afgsci.com A Horseradish Peroxidase (HRP)-conjugated antibody specific for this compound is then added, followed by washing away free components. afgsci.com The addition of a TMB substrate solution results in a color change proportional to the concentration of this compound, which is measured spectrophotometrically. afgsci.com

Studies employing ELISA have measured circulating this compound levels in various contexts. For instance, circulating this compound levels were found to be significantly higher in patients with metabolic syndrome compared to healthy subjects. karger.comresearchgate.net In these studies, circulating this compound levels positively correlated with several metabolic parameters, including waist circumference, blood pressure, fasting blood glucose, triglycerides, HbA1c, HOMA-IR (a measure of insulin resistance), and TNFα. karger.comresearchgate.net Multivariate logistic regression analyses indicated that circulating this compound levels were correlated with metabolic syndrome and insulin resistance. karger.comresearchgate.net

ELISA has also been used to assess this compound levels in women with polycystic ovary syndrome (PCOS). Circulating this compound levels were significantly higher in women with PCOS compared to age- and BMI-matched controls. researchgate.net In this cohort, this compound showed positive correlations with insulin resistance markers, BMI, luteinizing hormone (LH), and androgens. researchgate.net Elevated this compound levels were also observed in women with PCOS who had insulin resistance compared to those without insulin resistance. researchgate.net These findings suggest that higher serum concentrations of this compound and a positive correlation with serum LH levels are present in infertile women with PCOS, potentially indicating a role for high this compound concentrations in the development of PCOS. researchgate.netresearchgate.net

Table 1: Circulating this compound Levels in Different Cohorts

CohortCirculating this compound Level (µg/L) (Mean ± SD)Significance (vs. Control)Reference
Healthy Subjects0.41 ± 0.14- karger.comresearchgate.net
Metabolic Syndrome Patients0.46 ± 0.22P < 0.01 karger.comresearchgate.net

Table 2: Correlation of Circulating this compound Levels with Metabolic and Hormonal Parameters in MetS Patients

ParameterCorrelationSignificanceReference
Waist CircumferencePositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
Blood PressurePositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
Fasting Blood GlucosePositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
TriglyceridesPositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
HbA1cPositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
HOMA-IRPositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
AUCglucosePositiveP < 0.05 or P < 0.01 karger.comresearchgate.net
TNFαPositiveP < 0.05 or P < 0.01 karger.comresearchgate.net

Table 3: Circulating this compound Levels in PCOS

CohortCirculating this compound Level (ng/ml) (Mean ± SD)Significance (vs. Control)Reference
Controls3.93 ± 1.60- researchgate.net
PCOS Subjects6.11 ± 1.91P < 0.001 researchgate.net
PCOS with Insulin Resistance (HOMA-IR > 2.71)Higher than PCOS without IR- researchgate.net

Protein-Protein Interaction Analysis (Crosslinking, Immunoprecipitation, Mass Spectrometry)

Understanding the proteins that interact with this compound or are involved in its signaling pathways is crucial for elucidating its mechanisms of action. Techniques such as crosslinking, immunoprecipitation (IP), and mass spectrometry (MS) are powerful tools for protein-protein interaction analysis.

Crosslinking is often used to capture and stabilize transient or weak protein interactions, preventing their dissociation during subsequent isolation and analysis steps. thermofisher.comresearchgate.net Chemical crosslinkers create covalent bonds between proteins that are in close proximity. researchgate.netwiley.com These crosslinked complexes can then be analyzed by methods like electrophoresis, western blot, or immunoprecipitation. thermofisher.com

Immunoprecipitation involves using an antibody specific to a protein of interest (in this case, potentially this compound or a protein interacting with it) to isolate it along with any bound proteins from a cell lysate. thermofisher.comnih.gov Co-immunoprecipitation (co-IP) is a specific application of IP used to detect protein-protein interactions. thermofisher.com Crosslinking can be combined with IP or co-IP to stabilize interactions before the purification process, which is particularly useful for transient or weak interactions. thermofisher.complos.org

Mass spectrometry is a technique used to identify and quantify proteins and peptides based on their mass-to-charge ratio. thermofisher.comwiley.com When combined with crosslinking and immunoprecipitation, MS can identify the proteins that are co-purified with the target protein, indicating a potential interaction. thermofisher.complos.org Crosslinking mass spectrometry (CLMS) directly identifies crosslinked peptides, providing information about the proximity of amino acid residues within or between proteins, which can be used to model protein structures and protein-protein interaction networks. wiley.com

Studies have utilized these techniques to investigate protein interactions related to this compound's effects, particularly concerning glucose metabolism. For instance, research on insulin resistance in type 2 diabetic rats treated with central this compound has examined the levels and translocation of GLUT4, a glucose transporter protein. researchgate.netnih.gov While not explicitly stating direct this compound-GLUT4 binding, the observed increase in GLUT4 protein levels and translocation to the plasma membrane suggests an interaction or pathway involving this compound that affects GLUT4. researchgate.netnih.gov Further research using techniques like co-IP and MS could potentially identify direct binding partners of this compound or proteins involved in the signaling cascade that leads to increased GLUT4 translocation.

Bioinformatics and Computational Approaches

Bioinformatics and computational approaches play a significant role in understanding the evolutionary history, structural characteristics, and potential interactions of this compound.

Sequence Homology and Phylogenetic Analysis within Galanin Family

This compound is a member of the galanin peptide family, which also includes galanin, galanin message-associated peptide (GMAP), and spexin (B561601). nih.govresearchgate.net Sequence homology analysis compares the amino acid sequences of these peptides across different species to identify conserved regions and evolutionary relationships. Multiple sequence alignment has shown that human GALP shares sequence similarity and identity with GALP in other species like mouse, rat, pig, dog, and cat, indicating a conserved structural and functional relationship. nih.gov Human GALP also shares amino acid sequence similarity and identity with galanin, supporting their classification within the same family. nih.gov

However, while this compound is a splice variant of GALP and shares the initial conserved N-terminal amino acids with mature GALP, its C-terminal region is not homologous to other peptides. nih.gov This suggests a divergence in sequence and potentially function compared to other galanin family members.

Phylogenetic analysis reconstructs the evolutionary history of proteins or genes based on their sequence similarities. Phylogenetic trees of the galanin family proteins illustrate the evolutionary relationships among galanin, GALP, and spexin across different species. nih.govresearchgate.net These analyses help to understand how the galanin family peptides evolved and diverged, providing context for the unique characteristics of this compound. Studies have suggested that the SPX, GAL, and KISS genes arose through local duplications before whole-genome duplication events. researchgate.net

Predictive Modeling of this compound-Receptor Interactions

Predictive modeling uses computational techniques to forecast how this compound might interact with its potential receptor(s). While the specific receptor(s) for this compound are not as clearly defined as for other galanin family members which primarily interact with galanin receptors (GALR1, GALR2, and GALR3) nih.gov, computational approaches can provide insights into potential binding sites and interaction mechanisms.

The galanin receptors (GALR1, GALR2, and GALR3) are class A G protein-coupled receptors (GPCRs). nih.govnih.govguidetopharmacology.org Predictive modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to model the binding of this compound to these receptors or other potential receptor targets. These methods consider the three-dimensional structures of the peptide and the receptor to predict favorable binding poses and estimate binding affinities.

For example, studies on spexin, another galanin family peptide, have used ligand-receptor interaction studies and phylogenetic analysis of receptors (KISSR, GALR, ALSTR, and NPR-9) to show that spexin activates human GALR2/3 receptors but not GALR1, with higher potency towards GALR3. researchgate.net Similar computational approaches could be applied to this compound to predict its binding profile and identify its primary receptor(s). Although this compound does not share structural homology with galanin, its classification within the galanin family suggests a potential, albeit perhaps distinct, interaction with galanin receptors or related GPCRs.

Methodological Considerations and Challenges in this compound Research

Research into this compound, like that of many novel peptides, presents several methodological considerations and challenges.

One significant challenge is the accurate and sensitive quantification of this compound in biological samples. While ELISA kits are available, the precision and specificity of these assays are critical, particularly when measuring low circulating levels or differentiating this compound from related peptides. nih.gov The potential for cross-reactivity with other galanin family members or other peptides needs careful consideration and validation.

Another challenge lies in the complexity of studying peptide-protein interactions. Techniques like crosslinking, immunoprecipitation, and mass spectrometry require careful optimization and validation to ensure that identified interactions are genuine and not artifacts of the experimental procedure. thermofisher.complos.org Transient or weak interactions can be particularly difficult to capture and analyze. researchgate.netplos.org

Investigating the in vivo effects of this compound, especially central administration as seen in some studies, requires appropriate animal models and precise delivery methods. researchgate.netresearchgate.netnih.gov Ensuring that the observed effects are directly attributable to this compound and not off-target effects or the administration procedure itself is crucial.

Bioinformatics and computational approaches, while powerful for prediction and analysis, are dependent on the quality and availability of sequence and structural data. wiley.com Predictive modeling of receptor interactions requires accurate structural information for both the peptide and the receptor, which may not always be readily available, especially for less-studied proteins or in different conformational states.

Furthermore, the theoretical diversity and the scarcity of clear and easily applicable methodological frameworks can pose challenges in interpreting findings and comparing results across different studies. mdpi.com Gaining an in-depth knowledge of the theoretical foundations of the methodologies used and developing innovative frameworks are important for advancing this compound research. mdpi.com

Finally, the multidisciplinary nature of this compound research, spanning areas like endocrinology, neuroscience, and metabolism, necessitates collaboration and the integration of diverse methodologies and expertise. Understanding and applying methodologies from different fields can be a challenge, requiring researchers to gain knowledge about methods outside their primary area of expertise. uni-muenchen.de

Antibody Specificity and Validation

Accurate detection and localization of this compound in various tissues and species rely heavily on the specificity and reliability of antibodies used in techniques such as immunohistochemistry (IHC), Western blotting (WB), and enzyme-linked immunosorbent assay (ELISA). Ensuring antibody specificity is a critical aspect of rigorous scientific investigation.

Studies investigating this compound have involved the generation of polyclonal antibodies. For instance, synthetic peptides corresponding to human and murine this compound sequences have been used as immunogens to raise antibodies. Due to the approximately 60% homology between human and murine this compound, antibodies raised against the peptide from one species have shown no cross-reactivity with the this compound peptide of the other species pnas.org. Furthermore, these antibodies have demonstrated no detectable cross-reactivity with other members of the galanin peptide family, such as human galanin or human galanin-like peptide (GALP) pnas.orgkarger.commybiosource.com.

Commercial ELISA kits designed for measuring human this compound levels have also undergone validation by manufacturers, demonstrating high sensitivity and excellent specificity for human this compound and a lack of significant cross-reactivity with other galanin family peptides karger.commybiosource.com.

Beyond direct testing against related peptides and species variants, the scientific community emphasizes several advanced strategies for comprehensive antibody validation to ensure specificity in the context of their intended application. These methods are crucial for confirming that an antibody binds selectively to its target protein and not to off-target proteins, splice variants, or post-translational modifications atlasantibodies.comnih.govbiocompare.com. Key validation approaches include:

Genetic Validation: This involves confirming antibody specificity by observing a loss or significant decrease in signal in samples where the target protein expression has been reduced or eliminated through genetic methods like siRNA-mediated knockdown or CRISPR-Cas9 knockout atlasantibodies.combiocompare.com.

Orthogonal Validation: This method compares antibody-based detection results with data obtained from a non-antibody-based method across multiple samples with varying target expression levels. Comparing antibody staining intensity with mRNA expression data from techniques like RNA-Seq is an example of this approach atlasantibodies.com.

Validation by Independent Antibodies: Using two or more independent antibodies that recognize different epitopes on the same target protein to generate similar staining patterns provides strong evidence of antibody specificity atlasantibodies.com.

Immunoprecipitation Followed by Mass Spectrometry (IP-MS): This powerful technique allows for the isolation of the protein bound by the antibody and its subsequent identification by mass spectrometry, confirming that the antibody pulls down the correct target protein biocompare.comnih.gov. IP-MS can also help identify potential off-target binding biocompare.com.

Peptide Blocking (Pre-adsorption): Incubating the antibody with the synthetic peptide used as the immunogen (or a relevant portion of the target protein) before applying it to the sample. If the antibody is specific, the signal should be significantly reduced or eliminated due to the antibody being bound to the free peptide nih.gov. While this confirms binding to the immunogen, it doesn't rule out off-target binding to unrelated proteins with similar epitopes nih.gov.

Applying these rigorous validation methods is essential for ensuring the reliability of data obtained using this compound antibodies in various research applications.

Species-Specific Differences in this compound Expression and Function

Research indicates that this compound is broadly distributed in the central nervous system and peripheral tissues across various species, including humans, rodents (mice and rats), and macaques nih.govresearchgate.net. However, while a general distribution pattern exists, there are notable species-specific differences in this compound expression and potentially in its functional nuances.

Sequence comparisons reveal varying degrees of homology across species. The this compound peptide sequence shows 92% similarity between mice and rats and 96% similarity between humans and macaques pnas.orgkarger.com. The homology between primates and rodents is approximately 60% pnas.org. Notably, the first 10 amino acids of this compound are conserved between rodents and primates nih.gov. This variation in sequence homology may contribute to species-specific differences in receptor binding, processing, or stability, although the receptors mediating this compound's effects are not yet fully known nih.govresearchgate.net.

Studies on this compound distribution in the eye have highlighted some species-specific patterns. This compound-like immunoreactivity (this compound-LI) has been detected in the corneal epithelium and endothelium of humans, mice, and rats, as well as in the conjunctiva of mice and rats nih.govarvojournals.org. In the iris, this compound-LI is found in all species investigated, but in humans, it is concentrated around blood vessels nih.govarvojournals.org. The non-pigmented epithelium of the ciliary body shows distinctive this compound-LI in human, mouse, and rat eyes arvojournals.org. In the retina, the distribution differs: mouse and rat retinas show maximum this compound-LI signals in the outer nuclear and optic ganglion cell layers, while human retinas exhibit strong this compound-LI around retinal blood vessels and in intrinsic choroidal neurons nih.govarvojournals.org. Quantitative RT-PCR in human eyes has shown higher this compound mRNA expression in the choroid compared to the retina arvojournals.org.

Despite these differences in expression patterns and sequence homology, some functional aspects of this compound appear to be conserved across species. For instance, this compound-like immunoreactivity has been detected in perivascular cells in the dermis of both murine and human skin, suggesting a potentially similar vascular activity in these species pnas.orgnih.gov. This perivascular localization is indicative of its potential to influence regulatory mechanisms and participate in conditions related to vascular pathophysiology nih.gov.

However, clinical studies on the tissue distribution of this compound in humans are limited, underscoring the need for further research to fully understand the differences in expression and function of this compound across various species frontiersin.org. Such studies are crucial for translating findings from animal models to human physiology and pathology.

Current Research Gaps and Future Academic Directions for Alarin

Definitive Identification and Characterization of Alarin (B1578645) Receptors

A major research gap is the definitive identification of the specific receptor(s) that mediate this compound's effects. frontiersin.orgresearchgate.netnih.govresearchgate.net Unlike other members of the galanin family whose actions are mediated by known galanin receptors (GalR1, GalR2, and GalR3), this compound does not appear to act through these receptors. nih.govpnas.org The lack of the galanin receptor-binding domain in this compound supports this. pnas.org Although synthetic human this compound has been shown not to bind to membrane preparations of cells expressing human GalR1 or GalR2, the specific receptor(s) for this compound remain unidentified. pnas.org Future research needs to focus on employing various biochemical and pharmacological approaches to isolate and characterize the this compound receptor(s). This includes techniques such as radioligand binding assays using labeled this compound, affinity chromatography to isolate proteins that bind this compound, and expression cloning strategies to identify the gene encoding the receptor. Characterization would involve determining receptor localization, binding affinity, signaling coupling, and functional responses upon this compound binding.

Elucidation of Comprehensive Signaling Networks

While some downstream effects of this compound have been observed, the comprehensive signaling networks activated by this compound binding are not fully elucidated. nih.govdntb.gov.ua Understanding these networks is crucial for comprehending how this compound translates receptor activation into specific cellular and physiological responses. For instance, this compound's antidepressant-like effects may involve targeting tropomyosin-related kinase B (TrkB) and the Ras-ERK and PI3K/AKT pathways, potentially altering AKT, ERK, and CREB activity. nih.gov this compound has also been suggested to regulate depression by controlling adrenocortical hormone secretion and the interaction of HPA axis organs. frontiersin.org Further research is needed to map the complete cascade of intracellular events triggered by this compound, including the involvement of second messengers, kinases, and transcription factors. Techniques such as phosphoproteomics, RNA sequencing, and pathway analysis can be employed to identify the key components and interactions within this compound signaling networks. wikipedia.org

Unraveling the Full Spectrum of Physiological and Pathological Roles

Although this compound has been implicated in a variety of physiological functions and pathological conditions, its full spectrum of roles is not yet completely understood. novoprolabs.comvalleyinternational.netjcadonline.com this compound is known to be involved in regulating feeding behavior, energy homeostasis, glucose metabolism, body temperature, and reproduction. frontiersin.orgnih.gov It also exhibits vasoactive, anti-inflammatory, anti-edema, and antimicrobial activities. frontiersin.orgnih.gov Furthermore, this compound has been linked to conditions such as metabolic syndrome, obesity, insulin (B600854) resistance, type 2 diabetes, diabetic retinopathy, hypertension, cardiac fibrosis, polycystic ovarian syndrome, and depression. frontiersin.orgresearchgate.netnih.govresearchgate.net However, whether this compound plays a protective or pathological role in these diseases requires further investigation. frontiersin.orgresearchgate.netnih.govresearchgate.net Future studies should utilize in vivo and in vitro models to systematically investigate this compound's precise mechanisms of action in these diverse processes and conditions. This includes targeted gene manipulation (knockout or overexpression), pharmacological interventions using potential agonists or antagonists, and detailed phenotypic analysis.

Investigation of this compound Release Regulation Mechanisms

The mechanisms that regulate the release of this compound from cells and tissues are not well understood. novoprolabs.com Identifying these regulatory mechanisms is important for understanding how this compound availability is controlled under different physiological and pathological states. This could involve investigating the transcriptional and post-transcriptional regulation of the GALP gene splice variant that produces this compound, as well as the processing and secretion pathways of the this compound peptide. Research could explore the influence of various stimuli, such as hormones, neurotransmitters, and metabolic signals, on this compound release. Techniques such as quantitative PCR, Western blotting, and secretion assays could be employed.

Comparative Studies of this compound Function Across Diverse Species

While this compound has been identified in humans and rodents, comparative studies across a wider range of species are needed to fully understand its evolutionary conservation and potential species-specific functions. frontiersin.orgpnas.orgjcadonline.com Interspecies comparison of the this compound splice variant shows variations, with approximately 60% sequence identity between primates and rodents. pnas.org The first 10 amino acids of this compound are conserved between rodents and primates, suggesting this region might be crucial for receptor binding. pnas.org Comparative analysis of this compound expression patterns, receptor interactions, and functional effects in different species can provide insights into the conserved and divergent roles of this neuropeptide. plos.orgfrontiersin.orgescholarship.org Such studies can utilize techniques like comparative genomics, transcriptomics, and functional assays in various animal models.

Development of Novel Research Tools and Pharmacological Probes (e.g., Highly Specific Agonists/Antagonists)

The development of highly specific research tools, particularly agonists and antagonists for the this compound receptor(s), is crucial for advancing the understanding of this compound's biology and exploring its therapeutic potential. frontiersin.org Currently, the lack of specific ligands hinders detailed pharmacological studies. Future research should focus on the rational design and synthesis of small molecules or peptides that can selectively activate or block this compound signaling. news-medical.netchemicalprobes.orgpharmacologyeducation.orgnih.govnih.gov This process will likely require the prior identification and characterization of the this compound receptor. Once developed, these tools will be invaluable for dissecting this compound's roles in various physiological and pathological processes and for validating it as a potential drug target.

Exploration of this compound's Role in Emerging Neuropathologies (e.g., Schizophrenia, Epilepsy)

This compound, a neuropeptide belonging to the galanin peptide family, has emerged as a subject of interest in the context of various neurological conditions, including emerging research into its potential roles in schizophrenia and epilepsy. While the full extent of its involvement in the pathogenesis of these complex disorders is still under investigation, recent studies have begun to shed light on potential associations and mechanisms.

This compound and Schizophrenia

Research exploring the link between this compound and schizophrenia is relatively nascent, with initial studies suggesting a potential association with altered serum levels of this neuropeptide in affected individuals. One study investigating serum levels of galanin, this compound, meteorin-like protein, and ischemia modified albumin in patients with schizophrenia found that serum this compound levels were statistically lower in the patient group compared to healthy controls. cambridge.orgresearchgate.net This research represents one of the first studies to assess serum this compound levels in individuals with schizophrenia. cambridge.org

The findings from this study suggest that this compound, alongside other measured molecules, may possess high sensitivity and specificity in the diagnosis of schizophrenia, indicating their potential as early biomarkers for the disease. cambridge.orgresearchgate.net Further research is considered necessary to fully elucidate the roles of these peptides in the etiopathogenesis of schizophrenia and to determine their reliability as parameters for clinical course, classification, and prognosis. cambridge.orgresearchgate.net

The study reported specific threshold values and predictive capabilities for serum this compound in distinguishing individuals with schizophrenia from healthy controls. A serum this compound threshold value of 3.195 ng/mL or lower was found to predict schizophrenia with 86.7% sensitivity and 84.4% specificity. cambridge.org The area under the curve (AUC) for serum this compound in this context was determined to be 0.873 (p < 0.001, confidence interval: 0.796–0.949). cambridge.org

The following table summarizes key findings regarding serum this compound levels in schizophrenia patients compared to healthy controls:

GroupMedian Serum this compound LevelsStatistical Significance (p-value)Sensitivity (%)Specificity (%)AUC
Schizophrenia GroupLower< 0.00186.784.40.873
Control GroupHigher< 0.001---

Note: Data derived from a study comparing serum protein levels in patients with schizophrenia and healthy controls. cambridge.orgresearchgate.net

Despite these initial findings, the precise mechanisms by which lower serum this compound levels may contribute to or be indicative of schizophrenia require further investigation. The complexity of schizophrenia's neuropathology involves numerous factors, and the role of neuropeptides like this compound is an active area of ongoing research.

This compound and Epilepsy

The potential involvement of this compound in epilepsy has also begun to be explored, particularly concerning its effects on neuronal excitability and synchronized discharges. Research using in vitro models, such as rat brain slices, has provided initial evidence suggesting a modulatory role for this compound in epilepsy-like conditions. cambridge.orgresearchgate.netane.plnih.govresearchgate.netresearchgate.net

Studies investigating epileptiform activities in rat brain slices have observed that this compound plays a role in regulating excitability in hypothalamic neurons and exerts a modulatory effect on synchronized neuronal discharges. cambridge.orgresearchgate.net Specifically, in experiments using acute horizontal hippocampal slices obtained from rats, the application of this compound did not induce spontaneous epileptiform activity or abnormal discharges on its own. ane.plnih.govresearchgate.netane.pl However, when epileptiform activity was induced using 4-aminopyridine, this compound was found to increase the frequency of interictal-like events and the mean power of local field potentials in the CA1 region of the hippocampus. ane.plnih.govresearchgate.netane.pl

These results suggest that while this compound may not initiate epileptic activity, it can potentiate ongoing synchronized neuronal discharges, contributing to epilepsy-like conditions in this experimental model. ane.plnih.govresearchgate.netane.pl This modulatory effect on synchronized neuronal discharges is considered important for future therapeutic approaches. researchgate.net

The exact mechanisms underlying this compound's effects on neuronal excitability in the context of epilepsy are not yet fully understood. While this compound is part of the galanin peptide family, it does not appear to exert its biological function through galanin receptor activation, suggesting potentially different signaling pathways compared to other galanin family members. ane.pl

The following table summarizes findings from in vitro studies on this compound's effects on epileptiform activity in rat hippocampal slices:

ConditionThis compound ApplicationEffect on Epileptiform ActivityEffect on Interictal Event FrequencyEffect on Mean Power of Local Field Potentials (CA1)
Baseline (No induced activity)AppliedNo induction of activityNo changeNo change
Induced Epileptiform ActivityAppliedPotentiationIncreasedIncreased

Note: Data based on in vitro electrophysiological studies in rat hippocampal slices with 4-aminopyridine-induced epileptiform activity. ane.plnih.govresearchgate.netane.pl

Further research is needed to translate these in vitro findings to in vivo systems and to understand the specific receptors and downstream signaling pathways through which this compound exerts its modulatory effects on neuronal excitability in the context of epilepsy.

Current Research Gaps and Future Academic Directions

The current research on this compound's role in schizophrenia and epilepsy highlights several key gaps and indicates promising future academic directions. For schizophrenia, while initial findings suggest lower serum this compound levels and its potential as a biomarker, the underlying reasons for this alteration and its direct contribution to the complex neuropathology of the disease remain unclear. Future research should focus on:

Investigating this compound expression levels in specific brain regions implicated in schizophrenia.

Exploring the relationship between altered this compound levels and specific symptom clusters or cognitive deficits in schizophrenia.

Delving into the molecular mechanisms by which this compound might influence neural circuits and pathways relevant to schizophrenia.

Conducting larger-scale clinical studies to validate the biomarker potential of serum this compound and assess its utility in different stages of the illness.

In the context of epilepsy, the in vitro evidence suggests a pro-epileptic or seizure-potentiating effect of this compound. However, significant gaps exist in understanding its role in vivo. Future research should prioritize:

Investigating the expression and localization of this compound in the brains of animal models of epilepsy and in human epileptic tissue.

Determining the specific receptor(s) and signaling pathways responsible for this compound's effects on neuronal excitability and synchronized discharges.

Evaluating the impact of modulating this compound levels or activity on seizure frequency and severity in animal models of different types of epilepsy.

Exploring the potential for this compound to serve as a biomarker for seizure risk or severity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.